
2-Octylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a carbonyl compound and is often used in research related to life sciences . This compound is notable for its unique structure, which includes a long octyl chain and two carboxylic acid groups.
Preparation Methods
The synthesis of 2-Octylpentanedioic acid can be achieved through various synthetic routes. One common method involves the oxidation of this compound precursors using strong oxidizing agents. The reaction conditions typically require a controlled environment to ensure the selective oxidation of the desired functional groups .
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
2-Octylpentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Octylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on various biological systems.
Medicine: Research has explored its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Octylpentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate metabolic pathways by influencing the activity of enzymes and other proteins involved in these processes. Its effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
2-Octylpentanedioic acid can be compared with other similar compounds, such as:
2-Oxopentanedioic acid:
3-Hydroxy-2-octylpentanedioic acid: A closely related compound with similar structural features but different functional groups
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59039-06-4 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-octylpentanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-11(13(16)17)9-10-12(14)15/h11H,2-10H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
AHZOIEGTARBHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



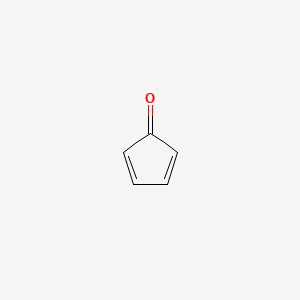
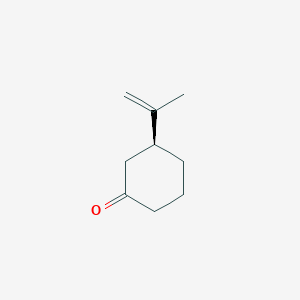

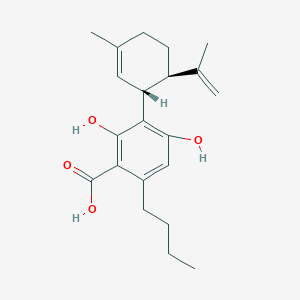
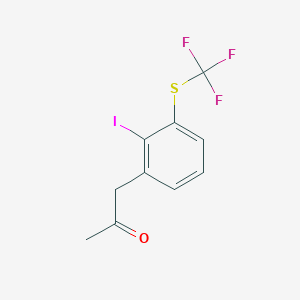

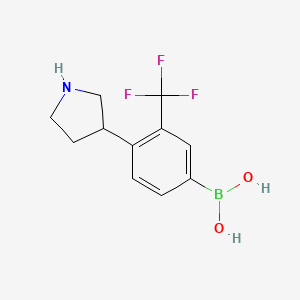
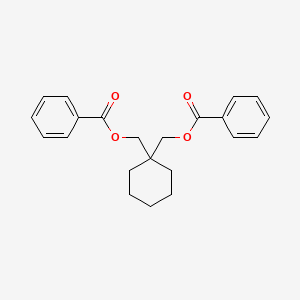
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
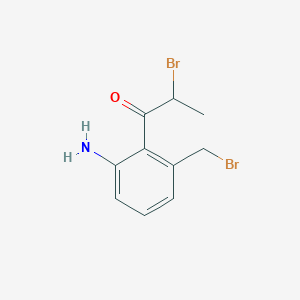
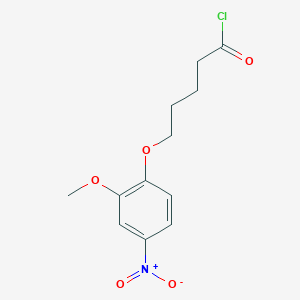
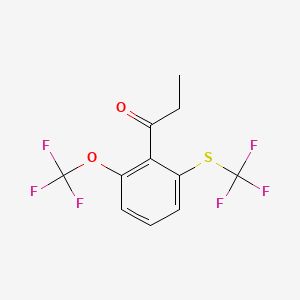
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
